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Compound of Interest

Compound Name: N-Boc-dolaproine-methyl

Cat. No.: B11762180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for N-Boc-dolaproine-methyl
ester, a key building block in the synthesis of dolastatin 10 and its analogues. While a

complete, publicly available dataset specifically for the methyl ester of N-Boc-dolaproine (CAS

179039-97-5) is not readily found in the searched scientific literature and databases, this

document provides relevant information on the closely related parent compound, N-Boc-

dolaproine (CAS 120205-50-7), and outlines the standard experimental protocols for acquiring

the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Overview of N-Boc-dolaproine and its Methyl Ester
N-Boc-dolaproine is a crucial chiral amino acid derivative used in the synthesis of potent anti-

cancer agents. Its methyl ester, N-Boc-dolaproine-methyl ester, serves as an important

intermediate in these synthetic pathways. The chemical structure of N-Boc-dolaproine is

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid[1][2][3]

[4]. The corresponding methyl ester would be methyl (2R,3R,2'S)-3-(N-tert-butoxycarbonyl-2'-

pyrrolidinyl)-3-methoxy-2-methylpropanoate.

Spectroscopic Data
A comprehensive search of available scientific databases did not yield a complete set of

experimental ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for N-Boc-
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dolaproine-methyl ester. However, data for the parent carboxylic acid and related compounds

are available and can provide an indication of the expected spectral features.

NMR Spectroscopy Data
While specific data for the methyl ester is not available, the following table summarizes typical

chemical shifts for related N-Boc protected amino acid and peptide methyl esters. These values

can serve as a reference for the expected regions of signals for N-Boc-dolaproine-methyl
ester.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related N-Boc Protected Methyl

Esters

Functional Group
Representative ¹H NMR
Chemical Shift (ppm)

Representative ¹³C NMR
Chemical Shift (ppm)

Boc (t-butyl) ~1.4
~80 (quaternary C), ~28

(methyl C)

Methyl Ester (CH₃) ~3.7 ~52

Pyrrolidine Ring CH/CH₂ 1.7 - 3.6 23 - 57

Methine (α- to carbonyl) 4.1 - 4.7 46 - 59

Methoxy (OCH₃) ~3.3 - 3.8 ~50 - 60

Note: These are approximate values and can vary based on the solvent and specific molecular

environment.

Mass Spectrometry Data
Specific mass spectrometry data for N-Boc-dolaproine-methyl ester is not available in the

searched results. The expected molecular weight for the compound (C₁₅H₂₇NO₅) is 301.38

g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe

the following ions:

Table 2: Expected Mass Spectrometry Peaks for N-Boc-dolaproine-methyl ester
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Ion Expected m/z

[M+H]⁺ 302.19

[M+Na]⁺ 324.17

[M-Boc+H]⁺ 202.14

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data for N-Boc-dolaproine-methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve 5-10 mg of the purified N-Boc-dolaproine-methyl ester in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled

to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent

system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

Ensure the sample is fully dissolved.

Data Acquisition (ESI-MS):
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Ionization Mode: Positive or negative, depending on the analyte. For this compound, positive

mode is generally preferred.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Set according to the instrument's specifications.

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

Mass Range: Scan a range appropriate to detect the expected molecular ion and potential

fragments (e.g., m/z 100-500).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

Analyze the isotopic pattern to confirm the elemental composition.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further

structural information.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic

compound like N-Boc-dolaproine-methyl ester.
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Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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